5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, imidazole, sulfonyl, piperazine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the fluorine, imidazole, and piperazine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazole or pyrimidine rings.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with fluorine, imidazole, or piperazine substitutions. Examples include:
- 5-fluoro-4-(1H-imidazole-4-yl)pyrimidine
- 4-(1H-imidazole-4-sulfonyl)piperazine
- 6-methylpyrimidine derivatives
Uniqueness
What sets 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6O2S/c1-9-11(13)12(17-8-15-9)18-2-4-19(5-3-18)22(20,21)10-6-14-7-16-10/h6-8H,2-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNGRICTIPEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CN=CN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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